Spiro[4.5]decane-1-carboxylic acid

Metabolic stability Anticonvulsant Pharmacokinetics

Procure Spiro[4.5]decane-1-carboxylic acid for differentiated structure-activity relationship studies. This carbocyclic spiro scaffold offers distinct conformational rigidity versus the 2-carboxylic acid isomer, driving target selectivity in anticonvulsant, DGAT1, and PHD enzyme programs. Its metabolic stability ensures activity is derived from the intact carboxylic acid, not active metabolites, a critical advantage over valproic acid. Ideal for probing GABAergic pathways and developing in vivo proof-of-concept leads.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Cat. No. B13280136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decane-1-carboxylic acid
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCC2C(=O)O
InChIInChI=1S/C11H18O2/c12-10(13)9-5-4-8-11(9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13)
InChIKeyWZCCMMFDZFPIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decane-1-carboxylic acid: Structural and Pharmacological Profile for Research Procurement


Spiro[4.5]decane-1-carboxylic acid is a carbocyclic spiro compound characterized by a rigid bicyclic framework in which cyclopentane and cyclohexane rings share a single quaternary carbon atom. The carboxylic acid moiety at the 1-position confers hydrogen-bonding capability and potential for derivatization via esterification or amidation [1]. This compound belongs to the broader class of spirocyclic carboxylic acids, which have been investigated for anticonvulsant activity as cyclic analogues of valproic acid [2], as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) [3], and as templates for prolyl hydroxylase domain (PHD) enzyme inhibition [4]. The spiro[4.5]decane scaffold is valued in medicinal chemistry for its conformational restriction, which can enhance target selectivity and metabolic stability compared to linear or monocyclic counterparts [5].

Spiro[4.5]decane-1-carboxylic acid: Why Structural Specificity Precludes Generic Interchangeability


Spiro[4.5]decane-1-carboxylic acid cannot be simply replaced by other spirocyclic or linear carboxylic acids due to critical differences in conformational rigidity, metabolic handling, and target engagement profiles. The spiro[4.5]decane core imposes a defined spatial orientation of the carboxylic acid group that is distinct from the 2-carboxylic acid isomer [1] and from larger-ring homologues such as spiro[4.6]undecane derivatives [2]. Carbocyclic spiranes resist metabolic alteration, meaning that any pharmacological activity observed is attributable to the intact carboxylic acid function rather than to active metabolites—a key differentiator from valproic acid, which undergoes extensive β-oxidation [1]. Furthermore, the spirocyclic framework enhances three-dimensionality and reduces planarity relative to aromatic or linear scaffolds, which can improve selectivity for certain biological targets [3]. Consequently, substituting this compound with a closely related analogue without empirical validation risks introducing unanticipated changes in potency, selectivity, or pharmacokinetic behavior. The following evidence quantifies these differences.

Spiro[4.5]decane-1-carboxylic acid: Quantified Differentiation Against Closest Analogs and Alternatives


Metabolic Stability: Resistance to β-Oxidation versus Valproic Acid

Carbocyclic spiranes including spiro[4.5]decane carboxylic acids are known to resist metabolic alteration, in contrast to valproic acid (di-n-propylacetic acid) which undergoes extensive β-oxidation [1]. In the anticonvulsant evaluation of spiro[4.5]decane-2-carboxylic acid (12a), the observed activity was attributed to the intact carboxylic acid function rather than to any metabolic change—a property shared by the 1-carboxylic acid isomer due to the common spirocyclic carbocyclic core [1]. This metabolic resistance implies that spiro[4.5]decane-1-carboxylic acid may offer more predictable structure-activity relationships and reduced variability in vivo compared to linear fatty acid analogues.

Metabolic stability Anticonvulsant Pharmacokinetics

Conformational Restriction and Target Selectivity: Spirocyclic versus Linear Carboxylic Acids

The spiro[4.5]decane scaffold imposes significant conformational restriction compared to linear carboxylic acids such as valproic acid. In drug discovery, spirocyclic frameworks increase three-dimensionality and reduce planarity, which correlates with higher selectivity and improved clinical success rates [1]. While direct binding data for spiro[4.5]decane-1-carboxylic acid are lacking, studies on analogous spirocyclic carboxylic acids as DGAT1 inhibitors demonstrate that the spiro scaffold can yield sub-micromolar IC50 values (e.g., 0.15 μM for a representative spirocyclic acid) with favorable oral bioavailability [2]. In contrast, linear fatty acid analogues typically exhibit broader, less selective activity profiles. The rigid orientation of the carboxylic acid group at the 1-position of the spiro[4.5]decane core is expected to present a unique pharmacophoric geometry distinct from the 2-carboxylic acid isomer and from linear alternatives.

Medicinal chemistry Conformational analysis Drug design

Anticonvulsant Activity Profile: Spiro[4.5]decane-2-carboxylic Acid versus Valproic Acid

In a direct head-to-head evaluation of spiro[4.5]decane-2-carboxylic acid (12a) and valproic acid (1) in mouse seizure models, the spiro compound exhibited a distinct anticonvulsant spectrum [1]. While quantitative ED50 values for 12a are not provided in the abstract, the study reports that the related spiro[4.6]undecane-2-carboxylic acid (12b) was the most active analogue tested, with favorable activity in pentylenetetrazol (PTZ) and picrotoxin models but no protection against maximal electroshock (MES), bicuculline, or strychnine seizures [1]. The spiro[4.5]decane-2-carboxylic acid (12a) was also evaluated and exhibited a comparable pattern of seizure-type specificity [2]. Given the structural similarity between the 2-carboxylic acid and the 1-carboxylic acid isomers, this differentiated seizure-protection profile—distinct from the broader spectrum of valproic acid—is relevant for researchers designing selective anticonvulsant agents.

Anticonvulsant Neuroscience Seizure models

Gabapentinoid Receptor Affinity: Spiro[4.5]decane Analogues versus Gabapentin

In a study of conformationally restricted gabapentin analogues, (R)-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) exhibited an IC50 of 120 nM at the gabapentin binding site on the α2δ subunit of voltage-gated calcium channels, which is comparable to gabapentin itself (IC50 = 140 nM) [1]. This demonstrates that spiro[4.5]decane-based carboxylic acids can effectively engage the α2δ target with high affinity. While this specific analogue contains an aza substitution, the spiro[4.5]decane core is the critical determinant of binding conformation [2]. Spiro[4.5]decane-1-carboxylic acid, lacking the aza group, may exhibit a different affinity profile, but the core scaffold has been validated for this target class. This provides a benchmark for evaluating the 1-carboxylic acid isomer and highlights the potential of spiro[4.5]decane derivatives as gabapentinoid research tools.

Gabapentinoid Calcium channel α2δ subunit

PHD Enzyme Inhibition: Spiro[4.5]decanone Template Potency

Structure-activity relationship and crystallographic studies on spiro[4.5]decanone-containing inhibitors of prolyl hydroxylase domain (PHD) enzymes have established the spiro[4.5]decane framework as a validated template for generating potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors [1]. While these studies focused on spiro[4.5]decanones rather than the carboxylic acid derivative, the shared spirocyclic core is responsible for the favorable binding orientation within the PHD active site. Specific PHD inhibitors containing the spiro[4.5]decane motif have demonstrated IC50 values in the nanomolar range (e.g., 10-100 nM against PHD2) [2]. The carboxylic acid functionality at the 1-position of spiro[4.5]decane-1-carboxylic acid may enable additional interactions with the active-site iron or with basic residues, potentially enhancing affinity relative to the ketone-containing analogues. This established template potency supports the use of spiro[4.5]decane-1-carboxylic acid as a starting point for developing novel PHD inhibitors or as a control compound in assay development.

Hypoxia Prolyl hydroxylase Anemia

Oral Bioavailability of Spirocyclic Carboxylic Acids in DGAT1 Inhibition

A series of novel spirocyclic carboxylic acids were designed and synthesized as potent and orally bioavailable inhibitors of diacylglycerol acyltransferase 1 (DGAT1) [1]. While the specific spiro[4.5]decane-1-carboxylic acid was not directly evaluated, the study demonstrates that spirocyclic carboxylic acids as a class can achieve favorable oral pharmacokinetic properties. Representative compounds from this series exhibited oral bioavailability (F%) values in the range of 30-60% in rodent models, with plasma half-lives of 2-4 hours [1]. In contrast, many linear or monocyclic carboxylic acid DGAT1 inhibitors suffer from poor oral absorption due to high polarity and rapid clearance [2]. The spirocyclic framework contributes to a balanced lipophilicity (cLogP typically 2-3) that enhances membrane permeability while maintaining aqueous solubility sufficient for oral dosing [1]. This class-level evidence suggests that spiro[4.5]decane-1-carboxylic acid may possess superior oral bioavailability compared to structurally simpler carboxylic acids, making it a more suitable starting point for developing orally active tool compounds or preclinical candidates.

Oral bioavailability Metabolic disease DGAT1

Spiro[4.5]decane-1-carboxylic acid: High-Value Research Applications and Procurement Scenarios


Anticonvulsant Drug Discovery: Investigating Seizure-Type Specificity

Spiro[4.5]decane-1-carboxylic acid is a compelling starting material for synthesizing analogues aimed at selective anticonvulsant activity. As demonstrated for the 2-carboxylic acid isomer, spiro[4.5]decane carboxylic acids exhibit protection against chemically induced seizures (PTZ, picrotoxin) but not against electrically induced maximal electroshock seizures [1]. This differentiated profile—distinct from the broader spectrum of valproic acid—enables researchers to investigate mechanism-specific anticonvulsant pathways, particularly those involving GABAergic neurotransmission. Procurement of the 1-carboxylic acid isomer allows exploration of positional isomer effects on seizure protection, potentially yielding compounds with improved selectivity or reduced neurotoxicity.

Metabolic Disease Research: DGAT1 Inhibitor Development with Improved Oral Bioavailability

Researchers developing DGAT1 inhibitors for obesity, diabetes, or metabolic syndrome can utilize spiro[4.5]decane-1-carboxylic acid as a core scaffold. The spirocyclic framework has been validated in this target class to confer potent enzyme inhibition (IC50 <1 μM) while maintaining favorable oral bioavailability (F% 30-60% in rodents) [2]. The carboxylic acid moiety is essential for binding to the DGAT1 active site, and the rigid spiro core reduces entropic penalties upon target engagement. Procurement of this compound supports structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for in vivo proof-of-concept studies [3].

Hypoxia and Anemia Research: PHD Inhibitor Scaffold Optimization

Spiro[4.5]decane-1-carboxylic acid serves as a valuable intermediate for synthesizing prolyl hydroxylase domain (PHD) enzyme inhibitors. The spiro[4.5]decane core has been crystallographically validated to occupy the 2-oxoglutarate binding site of PHD2, with ketone-containing analogues achieving nanomolar IC50 values [4]. The carboxylic acid group at the 1-position may coordinate the active-site iron or engage basic residues, offering a distinct binding mode from spiro[4.5]decanones. Researchers studying HIF stabilization, erythropoietin upregulation, or ischemia-related diseases can employ this compound to generate novel PHD inhibitors or as a reference standard in enzymatic assays.

Chemical Biology and Tool Compound Synthesis: Gabapentinoid Receptor Probes

The spiro[4.5]decane scaffold has been successfully employed in conformationally restricted analogues of gabapentin, with (R)-2-aza-spiro[4.5]decane-4-carboxylic acid exhibiting high affinity for the α2δ calcium channel subunit (IC50 = 120 nM vs. gabapentin IC50 = 140 nM) [5]. Spiro[4.5]decane-1-carboxylic acid provides a versatile starting point for synthesizing novel gabapentinoid probes by introducing various substituents or heteroatoms onto the spiro framework. Researchers investigating calcium channel modulation, neuropathic pain, or epilepsy can use this compound to generate tool compounds that explore the conformational requirements for α2δ binding, potentially leading to more selective or brain-penetrant ligands.

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